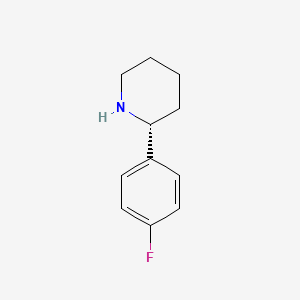
(R)-1-(3-chlorophenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(3-chlorophenyl)propane-1,3-diol: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3-chlorophenyl)propane-1,3-diol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 3-chlorophenylacetone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation processes. This method involves the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation of the precursor compound. The reaction is conducted under high pressure and temperature to ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (R)-1-(3-chlorophenyl)propane-1,3-diol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 3-chlorophenylacetone or 3-chlorobenzaldehyde.
Reduction: Various alcohol derivatives.
Substitution: Hydroxyl or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (R)-1-(3-chlorophenyl)propane-1,3-diol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorophenyl groups on biological systems. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of (R)-1-(3-chlorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The chlorophenyl group can engage in hydrophobic interactions with proteins, while the propanediol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (1R)-1-(4-Chlorophenyl)-1,3-propanediol
- (1R)-1-(2-Chlorophenyl)-1,3-propanediol
- (1R)-1-(3-Fluorophenyl)-1,3-propanediol
Comparison: (R)-1-(3-chlorophenyl)propane-1,3-diol is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and interaction with biological targets. For example, the 3-chlorophenyl derivative may exhibit different binding affinities and selectivities compared to the 2- or 4-chlorophenyl derivatives. Additionally, the presence of a chlorine atom can enhance the compound’s lipophilicity, affecting its solubility and distribution in biological systems.
Propiedades
IUPAC Name |
(1R)-1-(3-chlorophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRFGFLZJIODS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
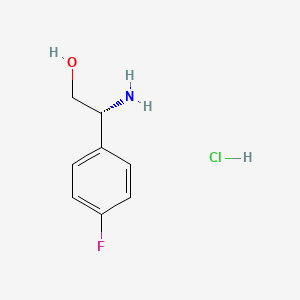
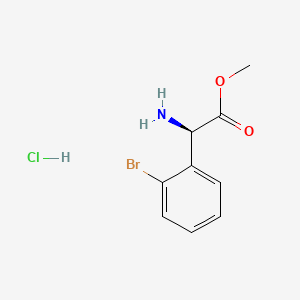
![[(1S)-1-(6-bromopyridin-2-yl)ethyl]azanium;chloride](/img/structure/B7947794.png)



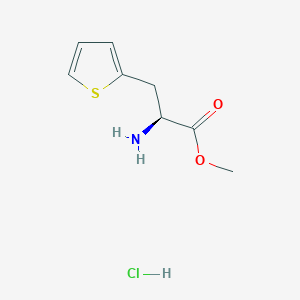

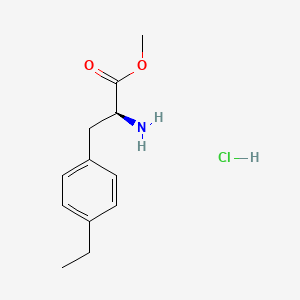

![(2R)-2-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B7947841.png)
